cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is substituted with an ethyl ester group and a phenylmethoxycarbonylamino group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the protection of an amine group with a phenylmethoxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring and the phenylmethoxycarbonylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate: This is the enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Ethyl (1S,2R)-2-(methoxycarbonylamino)cyclopropane-1-carboxylate: This compound lacks the phenyl group, which may affect its chemical and biological properties.
Ethyl (1S,2R)-2-(phenylamino)cyclopropane-1-carboxylate: This compound lacks the methoxycarbonyl group, which may influence its reactivity and interactions.
The uniqueness of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester lies in its specific stereochemistry and the presence of both the phenylmethoxycarbonylamino and ethyl ester groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHGKPNNZKULJ-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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